1-phenyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine
Beschreibung
Eigenschaften
IUPAC Name |
3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-19(2)23-17-24(29-15-13-28(14-16-29)21-11-7-4-8-12-21)30-25(27-23)22(18-26-30)20-9-5-3-6-10-20/h3-12,17-19H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJILIRZCXHREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by functional group modifications to introduce the isopropyl, phenyl, and piperazinyl substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
1-phenyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Biological Activities
1. Anticancer Activity
The compound exhibits significant anticancer properties, primarily through its ability to inhibit tumor cell proliferation. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine can effectively target various cancer cell lines. For instance, studies have reported cytotoxic effects against A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival .
2. Protein Kinase Inhibition
The compound acts as a protein kinase inhibitor, which is crucial in regulating various cellular processes such as growth and metabolism. Inhibiting specific kinases can lead to the disruption of cancer cell proliferation and survival . This mechanism highlights its potential use in targeted cancer therapies.
3. Anti-inflammatory Properties
Preliminary studies suggest that the compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases, although further research is needed to elucidate the exact mechanisms involved .
4. Antimicrobial Activity
Some derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated efficacy against bacterial strains, indicating potential applications in antimicrobial therapies. The structural characteristics of these compounds contribute to their ability to interact with microbial targets .
Synthetic Transformations and Functionalization
Recent advancements in synthetic methodologies have allowed for the preparation and post-functionalization of pyrazolo[1,5-a]pyrimidine derivatives. These transformations enhance structural diversity and improve the potential applications of these compounds in medicinal chemistry . Researchers are exploring new synthetic routes that could lead to more effective therapeutic agents with better pharmacological profiles.
Case Studies
Several case studies have been conducted to evaluate the efficacy of 1-phenyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine:
Case Study 1: Aurora Kinase Inhibition
A study focused on the inhibition of aurora kinases, which are often overexpressed in cancer cells. The compound showed promising results in inhibiting these kinases, suggesting its potential role in cancer treatment .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated significant cytotoxic effects against multiple cancer cell lines. The findings support the notion that this compound could be developed into a novel anticancer agent .
Summary
The applications of 1-phenyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine span across several areas within medicinal chemistry. Its notable biological activities—including anticancer effects, protein kinase inhibition, anti-inflammatory properties, and antimicrobial activity—make it a compound of interest for future drug development. Continued research into its synthesis and functionalization will likely yield new therapeutic options for various diseases.
Wirkmechanismus
The mechanism of action of 1-phenyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby disrupting cellular signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Anticancer Activity
- p21-Dependent Cytotoxicity : Derivatives of pyrazolo[1,5-a]pyrimidine selectively target p21-deficient cancer cells, inducing apoptosis via disruption of cell cycle checkpoints .
- Kinase Inhibition : The compound’s structural analogs inhibit kinases such as ALK2 and PIKFYVE, with substituents like piperazine improving potency and metabolic stability compared to early inhibitors like Dorsomorphin (which suffers from off-target effects) .
SAR Insights
- Position 7 : Piperazine substitution enhances cellular uptake and kinase binding affinity .
- Position 5 : Bulky groups (e.g., isopropyl) improve selectivity by occupying hydrophobic kinase pockets .
- Position 3 : Aromatic groups (e.g., phenyl) stabilize π-π interactions with target proteins .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
*Calculated using molecular formula C26H27N5.
Key Comparisons:
Potency and Selectivity :
- The piperazine-substituted compound (this article’s focus) exhibits superior kinase selectivity and metabolic stability compared to Dorsomorphin, which has a pyridyl group at position 7 .
- Trifluoromethyl groups (e.g., in CAS 439097-10-6) enhance cytotoxicity but may reduce specificity .
Structural Flexibility :
- Piperazine derivatives (e.g., 5-Isopropyl-2-methyl-7-(4-methylpiperazinyl)) allow for modular optimization of solubility and target engagement .
- Aromatic substituents at position 3 (e.g., phenyl) are critical for maintaining planarity and kinase binding .
Therapeutic Potential: Compounds with trifluoromethyl or benzoyl-piperazine groups (e.g., 2-[(4-benzoyl-1-piperazinyl)carbonyl]-5-Ph-7-CF3) show dual kinase inhibition, broadening their anticancer applications .
Biologische Aktivität
1-Phenyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its anticancer potential and other pharmacological effects.
Structure and Synthesis
The compound features a complex structure that includes a piperazine ring linked to a pyrazolo[1,5-a]pyrimidine moiety. The synthesis of such compounds often involves multi-step processes, including cyclization reactions that yield high-purity products suitable for biological testing. Recent methodologies have employed microwave-assisted synthesis and copper-catalyzed reactions to enhance yield and efficiency .
Overview of Findings
Numerous studies have evaluated the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown promising results against various cancer cell lines. For instance, a library of synthesized triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines demonstrated significant inhibitory effects against MCF-7 breast cancer cells with an IC50 value of 15.3 µM .
Case Studies
- In Vitro Assays : A recent study investigated the anticancer activity of synthesized pyrazolo[1,5-a]pyrimidine derivatives using MTT assays on MDA-MB-231 (human breast cancer) cell lines. The results indicated that certain derivatives exhibited substantial growth inhibition compared to control groups .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds revealed that modifications on the aromatic rings significantly influenced their binding affinity and intrinsic activity against target proteins involved in cancer progression. The presence of electron-donating or withdrawing groups was found to modulate potency .
Other Biological Activities
Beyond anticancer effects, pyrazolo[1,5-a]pyrimidines have been reported to possess various pharmacological activities:
- Enzyme Inhibition : These compounds act as selective inhibitors for certain kinases and enzymes involved in cell signaling pathways.
- Psychopharmacological Effects : Some derivatives have shown potential in treating neurological disorders due to their ability to cross the blood-brain barrier .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for various pyrazolo[1,5-a]pyrimidine derivatives:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine-piperazine hybrids, and how is the target compound characterized?
- Synthesis Strategies : The compound can be synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-ketoesters, followed by functionalization at position 7 using nucleophilic substitution (e.g., chlorination with POCl₃) and coupling with piperazine derivatives. For example, silylformamidine intermediates have been used to introduce substituents at the 7-position .
- Characterization : Key techniques include ¹H/¹³C NMR for verifying regiochemistry, HRMS for molecular weight confirmation, and X-ray crystallography (for crystalline derivatives) to resolve structural ambiguities. Discrepancies between calculated and observed spectral data should be cross-validated using computational tools like DFT .
Q. What preliminary biological screening protocols are recommended for evaluating this compound’s activity?
- In Vitro Assays : Start with cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Pyrazolo[1,5-a]pyrimidine derivatives with piperazine moieties have shown IC₅₀ values in the low micromolar range, particularly when substituted with electron-withdrawing groups (e.g., halogens) at the 3-position .
- Target Identification : Use kinase inhibition assays (e.g., CHK1 kinase) or receptor-binding studies (e.g., NPY Y1R antagonists) based on structural analogs reported in literature .
Q. How should researchers troubleshoot low yields during the piperazine coupling step?
- Optimization : Vary reaction conditions (solvent polarity, temperature, and catalysts). For example, DMF with K₂CO₃ as a base at 60–80°C improves nucleophilic substitution efficiency. Monitor progress via TLC (hexane:EtOAc = 2:1) and purify intermediates using silica gel chromatography .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) arising from regiochemical ambiguities be resolved?
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, the 7-position proton in pyrazolo[1,5-a]pyrimidines typically shows distinct coupling patterns due to neighboring nitrogen atoms. Computational NMR prediction tools (e.g., ACD/Labs) can validate assignments .
- Case Study : In compound 10c (7-amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile), the azo group’s deshielding effect caused unexpected ¹³C shifts at C-3, resolved via X-ray diffraction .
Q. What structural modifications enhance selectivity for kinase targets like CHK1 or VEGFR2?
- SAR Insights : Introduce hydrophobic groups (e.g., isopropyl at the 5-position) to improve binding pocket complementarity. Piperazine substituents with aryl groups (e.g., 4-fluorophenyl) enhance π-π stacking with kinase active sites .
- Example : Derivatives with 3-pyrazolylboronate at the 7-position (145 ) showed 10-fold higher CHK1 inhibition than unsubstituted analogs .
Q. How can mechanistic studies elucidate the compound’s mode of action in cancer cell lines?
- Approaches : Perform apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to determine if activity is cytostatic or cytotoxic. Molecular docking against ATP-binding sites (e.g., using Autodock Vina) can predict binding modes .
- Data Interpretation : Correlate IC₅₀ values with structural features. For instance, electron-deficient substituents on the phenyl ring (e.g., -NO₂) may enhance DNA intercalation .
Q. What strategies address solubility limitations in in vivo studies?
- Formulation : Use co-solvents (e.g., PEG-400) or prepare hydrochloride salts. For analogs with logP > 3, nanoformulation (liposomes or micelles) improves bioavailability .
- Derivatization : Introduce polar groups (e.g., -OH, -COOH) at the piperazine nitrogen while maintaining potency. For example, tert-butyl carbamate-protected piperazines can be deprotected post-synthesis to enhance solubility .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?
- Case Example : If a derivative predicted to inhibit VEGFR2 shows no activity, evaluate assay conditions (e.g., ATP concentration) or confirm target engagement via Western blot (phospho-VEGFR2 levels). Adjust docking parameters to account for protein flexibility .
- Validation : Use isothermal titration calorimetry (ITC) to measure binding affinity directly .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
